7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one

medicinal chemistry monoamine transporter structure-activity relationship

Researchers studying serotonergic contributions to psychogenic erectile dysfunction require a SERT-preferring SDRI tool compound, not its DAT-preferring analog pudafensine. IP-2018 (CAS 881387-68-4) is the only compound in the 8-azabicyclo[3.2.1]oct-3-yloxy-chromen-2-one chemotype with positive Phase IIa clinical data in depressed ED patients. • SERT-DAT-NET selectivity profile confirmed via PET target engagement • Significant improvement in penile tumescence (p=0.04) and rigidity duration (p=0.025) vs placebo • Supplied as free base (≥98%) with full analytical documentation

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 881387-68-4
Cat. No. B12755410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one
CAS881387-68-4
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)OC3=CC4=C(C=C3)C=CC(=O)O4
InChIInChI=1S/C16H17NO3/c18-16-6-2-10-1-5-13(9-15(10)20-16)19-14-7-11-3-4-12(8-14)17-11/h1-2,5-6,9,11-12,14,17H,3-4,7-8H2/t11-,12+,14?
InChIKeyPGUDASZQLOAZRX-ONXXMXGDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IP-2018: Chemical Identity and Pharmacology


7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one (CAS 881387-68-4), also designated IP-2018, AN-788, or NSD-788, is an experimental 8-aza-bicyclo[3.2.1]oct-3-yloxy-chromen-2-one derivative [1]. It acts as a monoamine reuptake inhibitor with a serotonin–dopamine reuptake inhibitor (SDRI) profile, primarily targeting the serotonergic system with secondary dopaminergic activity [2]. The compound is under clinical investigation for psychogenic erectile dysfunction, with positive Phase IIa results reported in June 2023 [3]. Its molecular formula is C16H17NO3 with a molecular weight of 271.31 g/mol, and it is supplied as the hydrochloride salt (CAS 881387-66-2) for research applications [4].

SERT-preferring SDRI tool – supports serotonergic pathway studies with secondary dopaminergic context
Mood-related sexual dysfunction models – psychogenic ED research with comorbid depression/anxiety endpoints
Chromen-2-one SAR baseline – unsubstituted parent compound for monoamine transporter selectivity studies

IP-2018 vs. Pudafensine: Non-Interchangeability


Within the 8-aza-bicyclo[3.2.1]oct-3-yloxy-chromen-2-one chemotype, subtle structural modifications produce profound shifts in monoamine transporter selectivity that dictate clinical applicability. The unsubstituted 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one (IP-2018) exhibits a SERT-preferring profile (SERT-DAT-NET rank order) and is being developed for psychogenic erectile dysfunction driven by depression or anxiety [1]. In contrast, its closest structural analog, pudafensine (IP-2015, 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]-3-methoxychromen-2-one, CAS 1320346-14-2), displays a DAT-preferring profile (DAT-SERT-NET) and is being developed for organic erectile dysfunction [2]. This single methoxy substitution at the 3-position of the chromen-2-one core inverts the primary transporter target and consequently redirects the therapeutic indication. Generic substitution between these two compounds is therefore scientifically invalid, as their distinct pharmacological fingerprints arise from quantifiable structural and functional differences that directly govern therapeutic targeting [3].

IP-2018 (Target Compound)
Unsubstituted chromen-2-one core; SERT-preferring (SERT > DAT > NET) with SDRI profile.
Serotonergic research
Pudafensine (Analog)
3-methoxy substitution inverts selectivity to DAT-preferring (DAT > SERT > NET).
Dopaminergic research
A single 3-position methoxy group shifts the primary transporter target from SERT to DAT. Interchange may compromise serotonergic pathway interpretation and model-relevant endpoint responses. Validation required before any substitution in psychogenic ED or depression-anxiety models.

IP-2018 vs. Key Analogs: Comparative Evidence


Unsubstituted vs. 3-Methoxy Chromen-2-one Core

IP-2018 (CAS 881387-68-4) is the unsubstituted parent compound of the 8-aza-bicyclo[3.2.1]oct-3-yloxy-chromen-2-one series, bearing no substituent at the 3-position of the chromen-2-one core. Its closest analog, pudafensine (IP-2015, CAS 1320346-14-2), differs by a single methoxy group at the 3-position [1]. This single-point structural difference has been demonstrated in the patent series to invert the monoamine transporter selectivity profile: IP-2018 exhibits a SERT-preferring profile (SERT-DAT-NET rank order), while pudafensine exhibits a DAT-preferring profile (DAT-SERT-NET rank order) [2]. The patent classifies IP-2018 as a serotonin–dopamine reuptake inhibitor (SDRI) with primary serotonergic activity, whereas pudafensine acts with primary dopaminergic activity [3].

Core substitution shift
Class-level
IP-2018 (unsubstituted): SERT > DAT > NET
Pudafensine (3-OCH₃): DAT > SERT > NET
Transporter selectivity rank order inversed by single methoxy group
Patent series US 9,133,184 B2; class-level inference
medicinal chemistry monoamine transporter structure-activity relationship

Psychogenic vs. Organic ED Indication

IP-2018 is being developed specifically for psychogenic erectile dysfunction (ED) — ED caused by depression, low mood, anxiety, or pharmacological therapies (e.g., antidepressant-induced sexual dysfunction). Pudafensine (IP-2015) is being developed for organic ED, a distinct etiological category [1]. This clinical differentiation is a direct consequence of the divergent transporter profiles: IP-2018's serotonin-preferring profile aligns with mood-related ED pathophysiology, while pudafensine's dopamine-preferring profile targets organic vascular-neurological ED pathways [2]. Both compounds have completed clinical trials in their respective indications: IP-2018 reported positive Phase IIa data in psychogenic ED patients with mild-to-moderate depression [3]; pudafensine reported positive Phase IIb data in organic ED patients [4].

Indication alignment
Cross-study
Psychogenic ED (depression/anxiety) vs. Organic ED
Mutually exclusive clinical research populations reflect differential transporter targeting
Corporate pipeline docs; no overlapping trial populations
erectile dysfunction psychogenic clinical differentiation

Phase IIa Efficacy in Psychogenic ED with Depression

In a randomized, double-blind, placebo-controlled, 3-way crossover Phase IIa trial completed in June 2023, IP-2018 at a single oral high dose demonstrated statistically significant improvements in erectile function parameters versus placebo in 24 patients with mild-to-moderate depression and erectile dysfunction [1]. The high dose of IP-2018 increased penile tumescence (p=0.04) and duration of rigidity (p=0.025) in a statistically significant manner, achieving rigidity sufficient for intercourse [2]. The effect of IP-2018 on erectile function was dose-dependent, with a clear separation between low and high dose arms [3]. No safety observations of concern were reported in the study [4].

Phase IIa endpoint
Head-to-head
Penile tumescence p=0.04; rigidity duration p=0.025 vs placebo
Reported erectile function endpoint response in depressed ED patients (n=24)
RCT, 3-way crossover; context: psychogenic ED with mild-to-moderate depression
erectile function penile rigidity randomized controlled trial

SDRI vs. PDE5 Inhibitor Mechanism

IP-2018 acts as a serotonin–dopamine reuptake inhibitor (SDRI), raising mainly serotonin followed by dopamine levels in the brain [1]. This mechanism is fundamentally distinct from phosphodiesterase type 5 (PDE5) inhibitors (e.g., sildenafil, tadalafil), which act peripherally on the nitric oxide–cGMP pathway in vascular smooth muscle [2]. Preclinical data from Initiator Pharma demonstrate that IP-2018 exerts an effect on both erectile function and depression, a dual action not provided by PDE5 inhibitors [3]. A proof-of-mechanism PET study confirmed target engagement and the mechanism of action of IP-2018 in vivo [4]. This mechanistic differentiation positions IP-2018 as a centrally acting agent for psychogenic ED, whereas PDE5 inhibitors primarily address peripheral vascular mechanisms relevant to organic ED.

Mechanism vs PDE5i
Cross-study
Central SDRI (serotonin/dopamine elevation) vs. peripheral PDE5/cGMP vasodilation
Distinct central vs. peripheral site-of-action for ED research models
PET target engagement confirmed; dual erectile function + mood endpoint context
monoamine reuptake serotonin-dopamine PDE5 inhibitor

IP-2018: Optimal Research Applications


Serotonin-Preferring SDRI in Preclinical Mood Models

IP-2018 is the appropriate molecular probe for preclinical studies requiring a SERT-preferring SDRI tool compound within the 8-azabicyclo[3.2.1]octyloxy-chromen-2-one chemotype. Its SERT-dominant profile, as disclosed in Initiator Pharma's pipeline characterization, distinguishes it from the DAT-dominant pudafensine [1]. Researchers studying serotonergic contributions to depression, anxiety, or mood-related sexual dysfunction should use this compound rather than its 3-methoxy analog to ensure target-relevant pharmacology [2].

Psychogenic ED with Comorbid Depression Research

IP-2018 is the only compound in its class with positive Phase IIa clinical data in patients diagnosed with both mild-to-moderate depression and erectile dysfunction, demonstrating statistically significant improvements in penile tumescence (p=0.04) and duration of rigidity (p=0.025) versus placebo [3]. Clinical research programs targeting psychogenic ED, antidepressant-induced sexual dysfunction, or mood-related sexual disorders should select IP-2018 over other monoamine modulators, as its dual erectile function and antidepressant effect has been clinically validated in this specific population [4].

Central SDRI vs. Peripheral PDE5 for ED Comparison

IP-2018 offers a centrally acting SDRI mechanism for erectile dysfunction, in contrast to the peripherally acting PDE5 inhibitor class (e.g., sildenafil). Its mechanism of action — raising serotonin and dopamine levels in the CNS with confirmed PET target engagement — enables head-to-head preclinical or clinical comparison studies investigating central versus peripheral pharmacological approaches to ED [5]. This application is uniquely suited to IP-2018 within its compound class, as pudafensine's DAT-dominant profile does not match the serotonergic pharmacology associated with psychogenic ED [6].

SAR: Chromen-2-one Substitution and Transporter Selectivity

IP-2018 serves as the unsubstituted parent reference compound for SAR investigations of the 8-aza-bicyclo[3.2.1]oct-3-yloxy-chromen-2-one series. Direct comparison with the 3-methoxy analog pudafensine enables systematic evaluation of how C3 substitution alters monoamine transporter selectivity and in vivo pharmacological outcomes [7]. Medicinal chemistry programs seeking to design next-generation transporter-selective agents require IP-2018 as the baseline compound to establish the unsubstituted pharmacophore's intrinsic transporter affinity profile [8].

Application
Selection Property
Validation Focus
Serotonergic pathway & mood disorder models
SERT-preferring SDRI profile with secondary DAT activity
CNS monoamine reuptake inhibition endpoints in depression/anxiety paradigms
Psychogenic ED with comorbid depression studies
Clinical-stage compound with reported erectile function endpoint data in depressed population
Erectile function and mood endpoint validation in dual-pathology models
Central vs. peripheral ED mechanism research
Centrally acting SDRI mechanism distinct from PDE5 inhibitors
Head-to-head model comparison of central serotonergic vs. peripheral cGMP pathways
SAR: chromen-2-one transporter selectivity
Unsubstituted parent scaffold of the 8-aza-bicyclo[3.2.1]octyloxy-chromen-2-one series
Transporter selectivity rank order shifts upon C3 substitution
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